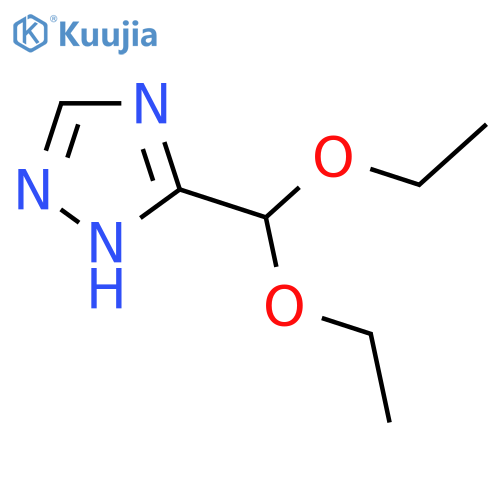

Cas no 33824-15-6 (3-(diethoxymethyl)-4H-1,2,4-triazole)

3-(diethoxymethyl)-4H-1,2,4-triazole 化学的及び物理的性質

名前と識別子

-

- 3-(diethoxymethyl)-4H-1,2,4-triazole

- 5-(diethoxymethyl)-1H-1,2,4-triazole

- 1,2,4-triazole-3-carboxaldehyde diethyl acetal

- Z1405445659

-

- インチ: 1S/C7H13N3O2/c1-3-11-7(12-4-2)6-8-5-9-10-6/h5,7H,3-4H2,1-2H3,(H,8,9,10)

- InChIKey: SOVTYEAZFLNKPG-UHFFFAOYSA-N

- ほほえんだ: O(CC)C(C1=NC=NN1)OCC

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 12

- 回転可能化学結合数: 5

- 複雑さ: 117

- 疎水性パラメータ計算基準値(XlogP): 0.4

- トポロジー分子極性表面積: 60

3-(diethoxymethyl)-4H-1,2,4-triazole 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-104552-0.5g |

3-(diethoxymethyl)-4H-1,2,4-triazole |

33824-15-6 | 95% | 0.5g |

$1037.0 | 2023-10-28 | |

| TRC | B593395-5mg |

3-(diethoxymethyl)-4H-1,2,4-triazole |

33824-15-6 | 5mg |

$ 95.00 | 2022-06-07 | ||

| 1PlusChem | 1P019ZMO-10g |

3-(diethoxymethyl)-4H-1,2,4-triazole |

33824-15-6 | 95% | 10g |

$7122.00 | 2024-05-05 | |

| Aaron | AR019ZV0-50mg |

3-(diethoxymethyl)-4H-1,2,4-triazole |

33824-15-6 | 95% | 50mg |

$450.00 | 2025-02-08 | |

| Aaron | AR019ZV0-500mg |

3-(diethoxymethyl)-4H-1,2,4-triazole |

33824-15-6 | 95% | 500mg |

$1451.00 | 2025-02-08 | |

| A2B Chem LLC | AV44896-1g |

3-(diethoxymethyl)-4H-1,2,4-triazole |

33824-15-6 | 95% | 1g |

$1434.00 | 2023-12-30 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1301251-100mg |

3-(Diethoxymethyl)-4h-1,2,4-triazole |

33824-15-6 | 95% | 100mg |

¥11611.00 | 2024-05-18 | |

| Enamine | EN300-104552-10g |

3-(diethoxymethyl)-4H-1,2,4-triazole |

33824-15-6 | 95% | 10g |

$5712.0 | 2023-10-28 | |

| 1PlusChem | 1P019ZMO-250mg |

3-(diethoxymethyl)-4H-1,2,4-triazole |

33824-15-6 | 95% | 250mg |

$871.00 | 2025-03-04 | |

| Aaron | AR019ZV0-250mg |

3-(diethoxymethyl)-4H-1,2,4-triazole |

33824-15-6 | 95% | 250mg |

$932.00 | 2025-02-08 |

3-(diethoxymethyl)-4H-1,2,4-triazole 関連文献

-

Yuling Mao,Meiqi Han,Caishun Chen,Xiudan Wang,Jianan Han,Yikun Gao,Siling Wang Nanoscale, 2021,13, 20157-20169

-

Da-Young Kang,Sunbok Lee,Jun Hyuk Moon RSC Adv., 2014,4, 32348-32352

-

Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851

-

Mehmet R. Dokmeci,Donald M. Cropek Lab Chip, 2011,11, 1801-1807

-

Nü Wang,Lanlan Hou,Zhimin Cui,Jingchong Liu,Dianming Li,Qingzhong Li,Hailong Zhang,Yong Zhao J. Mater. Chem. A, 2019,7, 124-132

-

Dewang Ma,Yingchun Zhao,Jia Wu,Ting Cui,Jiandong Ding Soft Matter, 2009,5, 4635-4637

-

Padma Bukya,Zhong-Wen Liu,Kamaraju Seetha Rama Rao,David Raju Burri New J. Chem., 2019,43, 11871-11875

-

Haibo Tang,Xinlong Tian,Junming Luo,Jianhuang Zeng,Yingwei Li,Huiyu Song,Shijun Liao J. Mater. Chem. A, 2017,5, 14278-14285

-

Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969

3-(diethoxymethyl)-4H-1,2,4-triazoleに関する追加情報

Introduction to 3-(diethoxymethyl)-4H-1,2,4-triazole (CAS No. 33824-15-6)

3-(diethoxymethyl)-4H-1,2,4-triazole (CAS No. 33824-15-6) is a significant heterocyclic compound that has garnered considerable attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the triazole class, which is well-known for its broad spectrum of biological activities and utility in drug development. The molecular structure of 3-(diethoxymethyl)-4H-1,2,4-triazole features a triazole ring substituted with two diethoxymethyl groups at the 3-position, making it a versatile scaffold for further chemical modifications and biological evaluations.

The synthesis of 3-(diethoxymethyl)-4H-1,2,4-triazole involves multi-step organic transformations that highlight the compound's synthetic accessibility. The introduction of diethoxymethyl groups at the 3-position of the triazole ring enhances its reactivity, allowing for further functionalization through various chemical pathways. This feature makes it an attractive intermediate in the development of novel pharmaceutical agents.

In recent years, there has been a growing interest in exploring the pharmacological potential of 3-(diethoxymethyl)-4H-1,2,4-triazole and its derivatives. The triazole moiety is known to exhibit a wide range of biological activities, including antifungal, antiviral, and anti-inflammatory properties. The presence of diethoxymethyl groups in the molecule may contribute to enhanced binding affinity and improved pharmacokinetic profiles when incorporated into drug candidates.

One of the most compelling aspects of 3-(diethoxymethyl)-4H-1,2,4-triazole is its role as a key intermediate in the synthesis of more complex pharmacophores. Researchers have leveraged this compound to develop novel therapeutic agents targeting various diseases. For instance, derivatives of 3-(diethoxymethyl)-4H-1,2,4-triazole have been investigated for their potential in inhibiting specific enzymes involved in cancer progression. The diethoxymethyl substituents provide a reactive site for further derivatization, enabling the creation of molecules with tailored biological activities.

The chemical stability and reactivity of 3-(diethoxymethyl)-4H-1,2,4-triazole make it a valuable building block in medicinal chemistry. Its ability to undergo selective functionalization allows for the design of molecules with enhanced efficacy and reduced toxicity. This has led to numerous studies exploring its applications in drug discovery and development.

Recent advancements in computational chemistry have further enhanced our understanding of the pharmacological properties of 3-(diethoxymethyl)-4H-1,2,4-triazole and its derivatives. Molecular modeling studies have revealed insights into how the diethoxymethyl groups interact with biological targets, providing valuable information for rational drug design. These computational approaches have complemented experimental efforts by predicting potential binding modes and optimizing molecular structures for improved pharmacological activity.

The versatility of 3-(diethoxymethyl)-4H-1,2,4-triazole extends beyond its use as an intermediate in drug synthesis. It has also been explored as a component in material science applications due to its unique electronic and structural properties. The triazole ring contributes to its stability and reactivity under various conditions, making it suitable for use in advanced materials and coatings.

In conclusion,3-(diethoxymethyl)-4H-1,2,4-triazole (CAS No. 33824-15-6) represents a promising compound with significant potential in pharmaceutical research and industrial applications. Its structural features and reactivity make it an invaluable tool for developing novel therapeutic agents and advanced materials. As research continues to uncover new applications for this compound,3-(diethoxymethyl)-4H-1,2,4-triazole is poised to play an increasingly important role in addressing global health challenges.

33824-15-6 (3-(diethoxymethyl)-4H-1,2,4-triazole) 関連製品

- 1807072-22-5(Ethyl 6-(chloromethyl)-3-cyano-4-(difluoromethyl)pyridine-2-carboxylate)

- 121087-84-1(N-[(4,6-dimethylpyrimidin-2-yl)carbamothioyl]benzamide)

- 1806964-11-3(Ethyl 2-(difluoromethyl)-3-methyl-6-nitropyridine-5-carboxylate)

- 2228986-44-3(tert-butyl N-(5-bromo-2-ethynylphenyl)carbamate)

- 1291489-25-2(3-Amino-1-(4-ethoxy-phenyl)-4-p-tolyl-azetidin-2-one)

- 2228514-11-0(2-1-(5-bromo-2-methoxypyridin-3-yl)cyclopropylethan-1-amine)

- 1260713-38-9(3-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1-ethyl-1,4-dihydroquinolin-4-one)

- 144003-49-6(methyl 8-(benzyloxy)-4-(2-hydroxyethyl)-2-naphthoate)

- 439097-27-5(2-({2-3-Chloro-5-(trifluoromethyl)-2-pyridinylhydrazino}methylene)-1,3-cyclohexanedione)

- 748143-95-5(3-Buten-2-one, 1,1,1-trifluoro-4-(3-methoxyphenyl)-)